molecular formula C15H20O3 B1202069 Merulidial CAS No. 68053-32-7

Merulidial

Cat. No.: B1202069
CAS No.: 68053-32-7
M. Wt: 248.32 g/mol
InChI Key: NFLNZGQBGCPDMT-WCUVEOEZSA-N
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Description

Merulidial is a natural antibiotic compound isolated from the culture fluid of the Basidiomycete fungus Merulius tremellosus . It is known for its ability to inhibit a variety of bacteria and fungi, making it a significant compound in the field of antimicrobial research. The molecular formula of this compound is C15H20O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Merulidial is typically isolated from the culture fluid of Merulius tremellosus. The fungus is grown on agar slants containing a yeast extract-malt extract medium. The culture is then transferred to a fermentor with a similar medium and aerated with air while being stirred mechanically . The culture fluid is separated from the mycelia and extracted multiple times with ethyl acetate. The crude extract is then subjected to column chromatography using silica gel and eluted with a chloroform-ethanol mixture .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through fermentation and extraction from the fungus Merulius tremellosus .

Chemical Reactions Analysis

Types of Reactions

Merulidial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a secondary alcohol and can participate in reactions typical of this functional group .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary alcohols .

Comparison with Similar Compounds

Merulidial is part of a group of natural unsaturated 1,4-dialdehydes, which include compounds like warburganal, polygodial, and isovelleral . These compounds share similar structural features and reactivity but differ in their specific biological activities and targets. For example:

This compound’s unique combination of antimicrobial and cytotoxic properties, along with its specific reactivity towards nucleophiles, sets it apart from these similar compounds .

Properties

IUPAC Name

(1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLNZGQBGCPDMT-WCUVEOEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034325
Record name (-)-Merulidial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68053-32-7
Record name (-)-Merulidial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68053-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Merulidial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068053327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Merulidial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERULIDIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Y2276EUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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